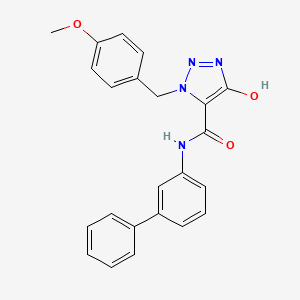
Emprumapimod (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emprumapimod (hydrochloride) is a potent, orally active, and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of dilated cardiomyopathy and acute inflammatory pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emprumapimod (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the indazole core.
- Introduction of the difluorophenoxy group.
- Addition of the formamido and dimethylamino groups.
Industrial Production Methods: Industrial production of Emprumapimod (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Emprumapimod (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Emprumapimod (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38α MAPK.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored for potential therapeutic applications in treating dilated cardiomyopathy, rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Emprumapimod (hydrochloride) exerts its effects by selectively inhibiting p38α MAPK. This inhibition disrupts the signaling pathways involved in inflammation and immune responses. By blocking these pathways, Emprumapimod reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation and tissue damage .
Comparison with Similar Compounds
SB203580: Another p38α MAPK inhibitor with similar applications.
VX-702: A selective inhibitor of p38α MAPK used in research for inflammatory diseases.
BIRB 796: A potent inhibitor of p38 MAPK with applications in studying inflammatory responses.
Uniqueness of Emprumapimod: Emprumapimod (hydrochloride) stands out due to its high selectivity and potency as a p38α MAPK inhibitor. Its oral bioavailability and favorable safety profile make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H30ClF2N5O3 |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H29F2N5O3.ClH/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26;/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33);1H/t19-;/m0./s1 |
InChI Key |
CMHXIHHSCZRHGF-FYZYNONXSA-N |
Isomeric SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N[C@@H](CCN(C)C)C(=O)N.Cl |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)




![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
